Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate
Description
Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate is a pyrimidine derivative characterized by a trifluoromethoxy-substituted phenyl ring at the 4-position and a methyl ester group at the 2-position of the pyrimidine core. This compound is of interest in medicinal chemistry due to the electron-withdrawing trifluoromethoxy group, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs . Pyrimidine carboxylates are frequently explored as kinase inhibitors, antimicrobial agents, or intermediates in synthesizing bioactive molecules.
Properties
IUPAC Name |
methyl 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c1-20-12(19)11-17-7-6-10(18-11)8-2-4-9(5-3-8)21-13(14,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKVRPYQQVVAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146282 | |
| Record name | 2-Pyrimidinecarboxylic acid, 4-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2006277-00-3 | |
| Record name | 2-Pyrimidinecarboxylic acid, 4-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrimidinecarboxylic acid, 4-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate typically involves the reaction of 4-(Trifluoromethoxy)benzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the corresponding pyrimidine derivative. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylate has been explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Antitumor Activity
Research indicates that compounds containing a pyrimidine core exhibit antitumor properties. For instance, derivatives of pyrimidine have shown efficacy in inhibiting protein kinases involved in cancer progression. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and therapeutic index against tumors .
Antimicrobial Properties
Studies have suggested that similar pyrimidine derivatives possess antimicrobial activity. The incorporation of trifluoromethoxy groups may enhance the compound's interaction with microbial targets, leading to increased potency against various pathogens .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the molecular structure can significantly affect biological activity.
Key Modifications
Research has demonstrated that altering substituents on the phenyl ring or the pyrimidine core can lead to variations in activity. For example:
- Substituent Variations : Different functional groups on the phenyl ring can modulate the compound's affinity for its biological targets.
- Linker Modifications : Adjustments to the linker connecting the pyrimidine and phenyl moieties can influence both potency and selectivity .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound derivatives:
Mechanism of Action
The mechanism of action of Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrimidine ring can form hydrogen bonds and π-π interactions with biological targets, influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate, we compare it with three structurally related pyrimidine derivatives (Table 1).
Key Comparisons
Substituent Effects on Bioactivity The trifluoromethoxy group in this compound and compound 10h enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs. However, 10h incorporates a urea-thiazole-piperazine motif, likely targeting kinase or protease enzymes, whereas the simpler pyrimidine ester may lack such specificity. LaSOM 282 features a thioxo group in a dihydropyrimidinone scaffold, a structure linked to calcium channel modulation. The absence of a saturated ring in this compound suggests divergent biological targets.
Synthetic Accessibility Compound 10h was synthesized in high yield (88.7%) via multi-step coupling reactions, emphasizing the feasibility of introducing trifluoromethoxy groups under standard conditions. This compound likely requires similar esterification and Suzuki-Miyaura coupling steps, though its exact synthetic route is undocumented. LaSOM 282 utilized a Biginelli reaction, a one-pot method for dihydropyrimidinones, which contrasts with the linear synthesis expected for the target compound.
This difference may influence solubility and target binding.
Biological Activity
Methyl 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article explores its synthesis, biological properties, and potential applications, supported by research findings and data tables.
Chemical Structure and Formula :
- Molecular Formula : C13H9F3N2O3
- Molecular Weight : 298.22 g/mol
- CAS Number : 2006277-00-3
The synthesis of this compound typically employs the Suzuki coupling reaction, where 4,6-dichloro-2-methylpyrimidine is reacted with 4-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst and base. This method is favored for its efficiency in forming carbon-carbon bonds essential for constructing complex organic molecules.
Cytotoxicity and Antitumor Properties
Research indicates that this compound exhibits notable cytotoxic effects against various tumor cell lines. The presence of the pyrimidine nucleus and trifluoromethoxy group contributes to its potential as an anti-cancer agent. Studies have shown that derivatives of pyrimidines often display significant anti-tumor activity, suggesting that this compound may be effective in cancer therapy .
Preliminary investigations into the mechanism of action suggest that this compound may interact with specific enzymes or receptors involved in tumor growth and proliferation. Molecular docking studies and binding assays are essential for elucidating these interactions further, which could enhance understanding of its pharmacological profile.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | Key Features |
|---|---|
| Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate | Contains trifluoromethyl group; different carboxylate position |
| 5-Fluoro-2-pyrimidinamine | Exhibits anti-tumor activity; lacks trifluoromethoxy group |
| Pyrimidin-2(1H)-one derivatives | Broad range of biological activities; structural diversity |
The unique trifluoromethoxy substitution in this compound enhances its lipophilicity, potentially improving bioavailability compared to other similar compounds. This feature may contribute to its effectiveness as an anti-cancer agent, warranting further research in medicinal chemistry.
Case Studies and Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of pyrimidine derivatives, including this compound. For instance, research has indicated that modifications to the chemical structure can enhance metabolic stability and aqueous solubility while maintaining or improving antiproliferative activity against cancer cells .
One study demonstrated that certain analogs of pyrimidines exhibited improved efficacy in vitro against various cancer cell lines, highlighting the importance of structural optimization in drug development. The incorporation of polar functional groups has been shown to significantly enhance aqueous solubility without compromising biological activity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate?
The synthesis of pyrimidine derivatives typically involves multi-step reactions, with careful control of solvents, catalysts, and temperatures. For example, similar compounds are synthesized using polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to stabilize intermediates, with reaction temperatures maintained between 60–80°C to prevent decomposition . Catalysts such as triethylamine (TEA) are often employed to facilitate amide bond formation or cyclization steps. Yield optimization may require iterative adjustments to stoichiometry and reflux durations, as seen in protocols for trifluoromethyl-substituted pyrimidines .
Q. How is the compound structurally characterized, and which spectroscopic methods are most effective?
Structural elucidation relies on a combination of:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and trifluoromethoxy group integration .
- X-ray crystallography for resolving bond angles and torsional strains in the pyrimidine ring, as demonstrated in studies of analogous tetrahydropyrimidine derivatives (e.g., C–F bond lengths of ~1.34 Å and dihedral angles <10° between aromatic rings) .
- High-resolution mass spectrometry (HRMS) to verify molecular formula accuracy, particularly for distinguishing isotopic patterns of chlorine/fluorine-containing fragments .
Advanced Research Questions
Q. What role does the trifluoromethoxy (-OCF₃) group play in modulating the compound’s reactivity and biological interactions?
The -OCF₃ group enhances electron-withdrawing effects, stabilizing the pyrimidine ring and influencing π-π stacking interactions with biological targets. Computational studies (e.g., DFT calculations) suggest that the group’s electronegativity alters charge distribution, potentially improving binding affinity to hydrophobic enzyme pockets. This is supported by analogs like Q203 Ditosylate, where the -OCF₃ moiety enhances inhibition of Mycobacterium tuberculosis F-ATP synthase . Experimental validation via structure-activity relationship (SAR) studies is recommended, comparing -OCF₃ with -OCH₃ or -CF₃ substituents .
Q. How can researchers resolve contradictions in reaction yield data during scale-up synthesis?
Discrepancies often arise from:
- Solvent purity : Trace water in DMSO or DCM can hydrolyze intermediates; use molecular sieves or anhydrous conditions .
- Catalyst deactivation : Replace homogeneous catalysts (e.g., TEA) with immobilized variants to improve recyclability .
- Temperature gradients : Implement continuous flow reactors for uniform heat distribution, as demonstrated in industrial-scale pyrido[3,2-d]pyrimidine synthesis (yield improvement from 65% to 89%) .
Analytical techniques like in-situ IR spectroscopy or HPLC monitoring can identify side reactions early .
Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be experimentally validated?
Based on structural analogs, potential mechanisms include:
- Enzyme inhibition : Target the F1 domain of F-ATP synthase (observed in Q203 Ditosylate’s anti-tubercular activity) via ATPase activity assays .
- Receptor modulation : Screen against kinase or GPCR panels using fluorescence polarization assays.
Validation steps:
In vitro assays : Measure IC₅₀ values in cell lines (e.g., HepG2 for cytotoxicity).
Crystallography : Co-crystallize the compound with target proteins to visualize binding modes .
Metabolic stability : Use liver microsomes to assess cytochrome P450 interactions .
Methodological Considerations
Q. What strategies are recommended for optimizing crystallinity in salt or co-crystal formulations?
- Solvent evaporation : Use slow evaporation in mixed solvents (e.g., ethanol/water) to promote crystal growth.
- Salt formation : Screen counterions (e.g., tosylate, mesylate) to improve solubility and stability, as seen in Q203 Ditosylate’s enhanced bioavailability .
- DSC/TGA analysis : Monitor melting points and thermal degradation to select stable polymorphs .
Q. How can researchers mitigate challenges in quantifying trace impurities during quality control?
- UPLC-MS/MS : Achieve ppb-level detection of halogenated byproducts (e.g., chloro intermediates) using reverse-phase C18 columns and electrospray ionization .
- NMR impurity profiling : Compare ¹⁹F NMR spectra to reference libraries for identifying trifluoromethoxy-related contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
